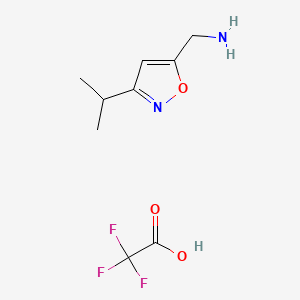

5-Aminomethyl-3-isopropylisoxazole TFA salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTUDSFODWLYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt: A Key Building Block for Targeted Protein Degradation

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in a multitude of clinically successful drugs.[1] Molecules incorporating this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[2] The structural rigidity of the isoxazole ring, combined with the potential for functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric elements.

This guide focuses on a specific, highly functionalized derivative: 5-Aminomethyl-3-isopropylisoxazole trifluoroacetic acid (TFA) salt. This compound has emerged as a valuable building block, particularly in the innovative field of targeted protein degradation. Its structure combines the stable, rigid isoxazole core with a nucleophilic aminomethyl group, making it an ideal component for the synthesis of complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs). As a TFA salt, its handling, solubility, and reactivity are influenced by the presence of the trifluoroacetate counter-ion, a factor of significant practical importance in synthesis and purification.

This document provides a comprehensive technical overview of the chemical properties, synthesis, characterization, and applications of 5-Aminomethyl-3-isopropylisoxazole TFA salt, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for certain parameters are not publicly available, reliable estimations can be made based on the known properties of analogous structures and the influence of the TFA counter-ion.

| Property | Value | Source/Method |

| IUPAC Name | (3-isopropylisoxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |

| Molecular Formula | C₉H₁₃F₃N₂O₃ | Supplier Data[3] |

| Molecular Weight | 254.21 g/mol | Supplier Data[3] |

| CAS Number | 1210972-22-7 | Supplier Data[3] |

| Appearance | Expected to be a solid (TFA salts of amines are typically crystalline) | General Chemical Knowledge |

| Purity | ≥95% | Supplier Data[3] |

| Estimated pKa | ~8.5 - 9.5 (for the protonated amine) | Estimation based on similar primary amines |

| Solubility | Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents. | Inferred from properties of amine TFA salts[4] |

| Storage | Room temperature, in a tightly sealed container, protected from moisture. | Supplier Data[3] |

The Trifluoroacetate (TFA) Counter-ion: A Double-Edged Sword

The presence of the TFA counter-ion is a critical aspect of this compound's chemical profile. TFA is a strong acid, and its salt form significantly enhances the stability and shelf-life of the amine by preventing oxidation and other degradation pathways. Furthermore, the TFA salt often improves the compound's solubility in polar solvents, which can be advantageous in certain reaction conditions and during purification by reversed-phase HPLC.

However, the TFA counter-ion may need to be removed for subsequent synthetic steps or for final biological assays, as it can interfere with catalytic processes or exhibit cellular toxicity.[5] This is typically achieved by neutralization with a suitable base, such as sodium bicarbonate or an amine base like triethylamine, followed by extraction or purification. For water-soluble amines, the use of a basic ion-exchange resin can be a highly effective method for removing the TFA counter-ion.[5]

Synthesis and Characterization: A Proposed Pathway

The proposed multi-step synthesis is outlined below:

Detailed Experimental Protocol (Proposed)

Step 1: In situ generation of Isobutyronitrile Oxide

-

To a solution of isobutyraldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

-

The resulting solution of isobutyrohydroximoyl chloride is used directly in the next step without isolation.

-

Cool the solution to 0 °C and add a solution of propargyl alcohol (1.2 eq) in the same solvent.

-

Add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine acts as a base to eliminate HCl, generating the reactive isobutyronitrile oxide in situ, which then undergoes cycloaddition.

Rationale: The in situ generation of nitrile oxides from hydroximoyl chlorides is a standard and efficient method for 1,3-dipolar cycloaddition reactions. This avoids the isolation of the potentially unstable nitrile oxide intermediate.[5]

Step 2: [3+2] Cycloaddition

-

Allow the reaction mixture from Step 1 to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (3-isopropylisoxazol-5-yl)methanol by column chromatography on silica gel.

Rationale: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6] Propargyl alcohol is chosen as the alkyne component to introduce the required hydroxymethyl group at the 5-position.

Step 3: Conversion of the Hydroxymethyl to Aminomethyl Group

-

Halogenation: Dissolve the (3-isopropylisoxazol-5-yl)methanol (1.0 eq) in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.2 eq) dropwise. Stir at room temperature until the reaction is complete. Quench with ice-water and extract the product, 5-(halomethyl)-3-isopropylisoxazole.

-

Azidation: Dissolve the crude 5-(halomethyl)-3-isopropylisoxazole in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃) (1.5 eq) and stir at room temperature or with gentle heating until the starting material is consumed.

-

Reduction: The resulting 5-(azidomethyl)-3-isopropylisoxazole can be reduced to the primary amine by various standard methods, such as catalytic hydrogenation (H₂, Pd/C in methanol) or a Staudinger reaction (triphenylphosphine followed by water).

Rationale: This three-step sequence (hydroxyl to halide to azide to amine) is a classic and high-yielding method for converting an alcohol to a primary amine, minimizing the formation of over-alkylation byproducts that can occur with direct amination of the halide.

Step 4: TFA Salt Formation

-

Dissolve the purified 5-Aminomethyl-3-isopropylisoxazole free base in a minimal amount of a suitable solvent like diethyl ether or DCM.

-

Add a solution of trifluoroacetic acid (1.0 eq) in the same solvent dropwise with stirring.

-

The TFA salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization and Analytical Methods

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the isoxazole ring proton, and a singlet for the aminomethyl protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: Distinct signals for the carbons of the isopropyl group, the isoxazole ring, and the aminomethyl group are expected. The TFA counter-ion will exhibit two characteristic signals for the trifluoromethyl carbon and the carboxyl carbon, often appearing as quartets due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single sharp peak corresponding to the -CF₃ group of the trifluoroacetate counter-ion would confirm its presence.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: The spectrum would show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, C=N and C-O stretching of the isoxazole ring, and strong absorptions corresponding to the C=O and C-F bonds of the trifluoroacetate anion.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC, often using a C18 column with a mobile phase of water and acetonitrile containing 0.1% TFA.

Applications in Drug Discovery: A LYNCHPIN for PROTACs

The primary application of this compound in contemporary drug discovery is as a specialized linker component in the construction of Proteolysis-Targeting Chimeras (PROTACs) . This is strongly supported by its classification as a "Protein Degrader Building Block" by chemical suppliers.[3]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7] A PROTAC consists of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A chemical linker that connects the two ligands.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. It must orient the POI and the E3 ligase in a productive ternary complex to facilitate the transfer of ubiquitin to the target protein, marking it for degradation.

5-Aminomethyl-3-isopropylisoxazole is an exemplary building block for PROTAC linkers due to its distinct structural features:

-

Rigid Scaffold: The isoxazole ring provides a rigid, well-defined structural element within the linker. This rigidity can help to control the spatial orientation of the two ends of the PROTAC, reducing the entropic penalty of forming the ternary complex and potentially increasing potency and selectivity.

-

Functional Handle: The primary aminomethyl group serves as a versatile attachment point. It can be readily acylated to form stable amide bonds, connecting it to either the warhead, the E3 ligase ligand, or another part of the linker structure.

-

Physicochemical Properties: The isoxazole moiety can improve the overall physicochemical properties of the PROTAC, such as solubility and metabolic stability.

Handling, Storage, and Safety

As a TFA salt, 5-Aminomethyl-3-isopropylisoxazole is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

For long-term storage, the compound should be kept in a tightly sealed container at room temperature, as recommended by suppliers.[3] It is important to protect it from moisture to prevent hydrolysis and degradation.

Conclusion

This compound is a specialized chemical building block with significant potential in modern medicinal chemistry. Its unique combination of a rigid isoxazole core and a reactive aminomethyl functional group makes it an exceptionally valuable component for the rational design of linkers in targeted protein degraders. While detailed public data on its synthesis and specific applications remain limited, its structural attributes and commercial availability as a "protein degrader building block" point towards its increasing importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic strategy, and a clear rationale for its application, serving as a vital resource for scientists working at the cutting edge of drug discovery.

References

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

-

IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

- (Reference unavailable)

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

-

NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

- (Reference unavailable)

- (Reference unavailable)

- Kumar, M., Kumar, P., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

-

ResearchGate. (2016, April 18). How to remove TFA salt?. Retrieved from [Link]

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- Cui, W., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29559-29566.

- (Reference unavailable)

- Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Organic Letters, 7(9), 1783–1786.

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

- (Reference unavailable)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 7. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical characteristics of 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt, a key building block in contemporary medicinal chemistry. As the development of novel therapeutics increasingly relies on a deep understanding of the molecular properties of synthetic intermediates, this document offers a detailed exploration of the identity, purity, solubility, stability, and spectroscopic signature of this compound. By integrating established analytical methodologies with insights into the influence of the trifluoroacetate counter-ion, this guide serves as an essential resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding the behavior of this versatile isoxazole derivative in a research and development setting.

Introduction: The Strategic Importance of Isoxazole Scaffolds and their Salts

The isoxazole ring is a privileged heterocyclic motif in drug discovery, prized for its metabolic stability and its capacity for diverse biological interactions.[1] Derivatives of isoxazole are integral to a range of therapeutics, from anti-inflammatory agents to antibiotics. The subject of this guide, 5-Aminomethyl-3-isopropylisoxazole, is a valuable synthetic intermediate, featuring a reactive primary amine for further elaboration and a stable isoxazole core.[2]

The formation of a trifluoroacetate (TFA) salt is a common consequence of purification by reverse-phase high-performance liquid chromatography (HPLC), a ubiquitous technique in modern organic synthesis.[3] While often viewed as a transient species to be exchanged for a more pharmaceutically acceptable salt form, a thorough understanding of the physicochemical properties of the TFA salt itself is critical. These properties govern its handling, storage, solubility in reaction media, and can even influence its biological activity in preliminary screening assays. This guide will therefore provide a detailed characterization of 5-Aminomethyl-3-isopropylisoxazole TFA salt, offering both foundational data and robust experimental protocols.

Chemical Identity and Core Properties

A precise understanding of the chemical identity and fundamental properties of a compound is the bedrock of all subsequent research.

Chemical Structure and Nomenclature

The compound is an acid-base salt formed between the basic 5-aminomethyl-3-isopropylisoxazole and the strong acid, trifluoroacetic acid.

-

IUPAC Name: (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid[4]

-

Common Synonyms: 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate, 5-(Aminomethyl)-3-isopropylisoxazole TFA salt[4][5]

-

CAS Number: 1210972-22-7[6]

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. It is important to note that while some properties are calculated, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃F₃N₂O₃ | [4] |

| Molecular Weight | 254.21 g/mol | [4][6] |

| Appearance | White to off-white solid (predicted) | General observation for similar salts |

| Melting Point | Not experimentally determined. TFA salts of amines can have a wide range of melting points. | |

| pKa (predicted) | ~9-10 for the aminomethyl group | Estimated based on similar primary amines |

| Solubility | See Section 3 | |

| Purity | Typically ≥95% when commercially available | [6] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, purification, and biological screening. As an ammonium salt, its solubility is dictated by the nature of both the cation and the anion, as well as the properties of the solvent.

General Solubility Characteristics

Amine salts are generally more soluble in polar solvents than their corresponding free bases. The trifluoroacetate anion, with its polar carboxylate group, further enhances this trend.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to be readily soluble in these solvents due to favorable ion-dipole interactions and hydrogen bonding. Many amine trifluoroacetate salts exhibit good water solubility.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in these solvents, which can effectively solvate the charged species.[8]

-

Non-polar Solvents (e.g., Hexanes, Toluene): The compound is expected to have very low solubility in non-polar solvents due to the high polarity of the salt.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of the compound is the isothermal equilibrium method.

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or stirrer and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant.

-

Solvent Removal: Transfer the supernatant to a pre-weighed vial and remove the solvent under reduced pressure or by evaporation.

-

Quantification: Weigh the vial containing the dried residue to determine the mass of the dissolved salt.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Causality: This method ensures that the measured concentration represents the true saturation solubility at a given temperature by allowing the system to reach thermodynamic equilibrium. Centrifugation is crucial to avoid transferring any solid particles, which would lead to an overestimation of solubility.

Stability Assessment

Understanding the stability of this compound is paramount for its storage and handling, as well as for the design of stable formulations. The isoxazole ring itself can be susceptible to degradation under certain conditions.

pH-Dependent Stability

The isoxazole ring can undergo cleavage, particularly under basic conditions. Studies on other isoxazole-containing compounds have shown that the ring is generally stable at acidic and neutral pH but can be labile at higher pH.[9]

-

Acidic to Neutral pH (pH < 7.4): The isoxazole ring is expected to be stable.

-

Basic pH (pH > 7.4): There is a potential for base-catalyzed ring opening, and this lability increases with temperature.[9]

Thermal Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability of the salt.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, which is also an indicator of purity, and to detect any phase transitions or decomposition events. For amine salts, DSC can reveal complex thermal behaviors.[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is particularly useful for identifying the temperature at which the compound begins to decompose and for quantifying any loss of volatile components, such as residual solvent or water. The thermal degradation of ammonium salts can be a multi-stage process.[11]

Experimental Protocol for Thermal Analysis (DSC/TGA)

Figure 3: Workflow for DSC and TGA analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting thermograms to identify the onset of decomposition, melting endotherms, and other thermal events.

Causality: Using a controlled heating rate and an inert atmosphere provides reproducible data on the intrinsic thermal stability of the compound, minimizing oxidative degradation. The reference pan in DSC allows for the subtraction of the heat capacity of the pan, isolating the thermal events of the sample itself.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the isopropyl group (a doublet and a septet), the aminomethyl group (a singlet), and the isoxazole ring proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the isoxazole ring, the isopropyl group, and the aminomethyl group. The TFA counter-ion will also exhibit characteristic signals for its carbonyl and trifluoromethyl carbons.[12]

-

¹⁹F NMR: The fluorine NMR spectrum is a simple and effective way to confirm the presence of the TFA counter-ion, which will appear as a sharp singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3000 | N-H stretch | Primary amine salt (R-NH₃⁺) |

| ~2970 | C-H stretch | Isopropyl group |

| ~1680 | C=O stretch | Carboxylate (TFA) |

| ~1600-1450 | C=N, C=C stretch | Isoxazole ring |

| ~1200, ~1130 | C-F stretch | Trifluoromethyl group (TFA) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In positive ion mode, the expected major ion would be the protonated free base, [C₇H₁₂N₂O + H]⁺, with a calculated m/z of 141.10. The TFA salt itself will not be observed as an intact species. It is important to note that TFA can sometimes suppress the ESI signal.[13]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective use in research and development. The methodologies and data presented here provide a solid foundation for the handling, characterization, and application of this important synthetic intermediate. By applying the principles of solubility, stability, and spectroscopic analysis, researchers can confidently incorporate this compound into their synthetic strategies, accelerating the discovery of new therapeutic agents.

References

-

pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. [Link]

-

This compound | C9H13F3N2O3 | CID 44717245 - PubChem. [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry. [Link]

-

Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. [Link]

-

mass spectrometry of oxazoles. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

-

VU0364572 TFA salt | C23H32F3N3O5 | CID 91885398 - PubChem - NIH. [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

US11618753, Example 426 | C24H17F11N6O4 | CID 168059009 - PubChem. [Link]

-

Construction of Isoxazole ring: An Overview. [Link]

-

Seperating amine trifluoroacetate salt from sulfonyl amide - Science Forums. [Link]

-

An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. [Link]

-

Determining Activation Energy Of Ammonium Salts Decomposition Using Mems Thermopile-Based Differential Scanning Calorimetry (Dsc) | Request PDF - ResearchGate. [Link]

-

Thermal analysis of salts from 4-nitrophenol and aliphatic amines - ResearchGate. [Link]

-

Trifluoroacetic acid - Sciencemadness Wiki. [Link]

-

IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram - ResearchGate. [Link]

-

DSC curves of the quaternary ammonium salts - ResearchGate. [Link]

-

Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. [Link]

-

How to remove TFA salt ? | ResearchGate. [Link]

-

DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds - ResearchGate. [Link]

-

Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications. [Link]

-

Trifluoroacetic acid - Wikipedia. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

SPECIAL REVIEW ON … - Understanding TFA - Fluorocarbons.org. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. [Link]

-

Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - ResearchGate. [Link]

-

FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - NIH. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

-

(PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H13F3N2O3 | CID 44717245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1159599-97-9 CAS MSDS (5-(Aminomethyl)-3-isopropylisoxazole trifluoroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [dr.lib.iastate.edu]

- 13. umimpact.umt.edu [umimpact.umt.edu]

An In-depth Technical Guide to the Structure Elucidation of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

Introduction: Contextualizing the Challenge

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small heterocyclic molecules, such as isoxazole derivatives, are of particular interest due to their versatile biological activities.[1][2] 5-Aminomethyl-3-isopropylisoxazole, in its trifluoroacetate (TFA) salt form, represents a typical candidate molecule that emerges from discovery synthesis campaigns. The presence of a basic aminomethyl group often necessitates the formation of a salt to improve handling, solubility, and stability.[3] Trifluoroacetic acid is frequently employed during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), leading to the formation of the TFA salt.[4]

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of 5-Aminomethyl-3-isopropylisoxazole TFA salt. We will move beyond a simple recitation of techniques to explore the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow.

Hypothesized Synthetic Pathway and its Implications for Analysis

A clear understanding of the synthetic route is paramount for a thorough structural elucidation, as it informs the potential impurities and side-products that may be present. A plausible synthesis of 5-aminomethyl-3-isopropylisoxazole can be envisioned through a multi-step process, which is crucial for anticipating potential analytical challenges.

A likely synthetic approach involves the cyclization of a β-diketone with hydroxylamine, a common method for forming the isoxazole ring.[5][6] The subsequent functional group manipulations would then lead to the final aminomethyl product.

DOT Script for Hypothesized Synthesis

Caption: Hypothesized synthetic workflow for this compound.

A Multi-pronged Approach to Structure Elucidation

The comprehensive structural confirmation of this compound relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a definitive elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this particular compound, a suite of NMR experiments is required.

1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet | 6H | Upfield shift characteristic of aliphatic protons, split by the adjacent CH proton. |

| Isopropyl CH | ~3.0-3.3 | Septet | 1H | Downfield shift due to proximity to the isoxazole ring, split by the six methyl protons. |

| Aminomethyl CH₂ | ~4.0-4.3 | Singlet (broad) | 2H | Shifted downfield by the adjacent isoxazole ring and the electron-withdrawing effect of the protonated amine. Broadening is expected due to proton exchange and quadrupolar effects of the nitrogen. |

| Isoxazole H | ~6.2-6.5 | Singlet | 1H | Characteristic chemical shift for a proton on an isoxazole ring.[7] |

| Amine NH₃⁺ | ~8.0-9.0 | Singlet (very broad) | 3H | Highly deshielded due to the positive charge and solvent exchange. This peak may be broad and difficult to observe. |

1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

Predicted ¹³C NMR Data and Interpretation

| Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Isopropyl CH₃ | ~20-22 | Typical aliphatic carbon chemical shift. |

| Isopropyl CH | ~25-28 | Aliphatic carbon shifted slightly downfield. |

| Aminomethyl CH₂ | ~35-40 | Shifted downfield by the isoxazole ring and nitrogen. |

| Isoxazole C4 | ~100-105 | Characteristic upfield shift for the C4 of a 3,5-disubstituted isoxazole.[7] |

| TFA CF₃ | ~115-120 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| TFA C=O | ~158-162 (quartet) | The carbonyl carbon of the TFA will also be split into a quartet by the adjacent CF₃ group. |

| Isoxazole C5 | ~160-165 | Deshielded carbon of the isoxazole ring. |

| Isoxazole C3 | ~170-175 | Highly deshielded carbon of the isoxazole ring due to the electronegative oxygen and nitrogen atoms. |

1.3. ¹⁹F NMR Spectroscopy: Confirming the Counter-ion

¹⁹F NMR is essential for confirming the presence and nature of the trifluoroacetate counter-ion.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Reference: An external standard such as CFCl₃ at 0.00 ppm or an internal standard.

-

Predicted ¹⁹F NMR Data and Interpretation

A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoroacetate anion. The chemical shift will typically be in the range of -74 to -77 ppm relative to CFCl₃.[8][9] The exact chemical shift can be influenced by the solvent and the nature of the cation.[10][11]

DOT Script for NMR Correlation Diagram

Caption: Predicted 2D NMR (HSQC & HMBC) correlations for the core structure.

Mass Spectrometry (MS): Determining the Mass and Fragmentation

Mass spectrometry provides the molecular weight of the cation and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized salt.

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Mode: Positive ion mode to detect the protonated molecule.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion: The primary observation will be the molecular ion of the free base, [M+H]⁺. The calculated exact mass for C₇H₁₂N₂O is 140.09496, so the observed mass should be very close to this value.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key expected fragments include:

-

Alpha-cleavage: The bond between the aminomethyl carbon and the isoxazole ring is a likely point of cleavage for amines, though fragmentation of the ring itself is also common in isoxazoles.[12][13]

-

Loss of Isopropyl Group: Cleavage of the isopropyl group would result in a fragment with a mass loss of 43 Da.

-

Ring Cleavage: Isoxazole rings can undergo characteristic ring-opening and fragmentation pathways.[14]

-

Table of Predicted Fragments

| m/z (nominal) | Possible Fragment Structure | Fragmentation Pathway |

| 141 | [C₇H₁₃N₂O]⁺ | Molecular ion of the protonated free base. |

| 125 | [C₆H₉N₂O]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 98 | [C₄H₄NO]⁺ | Cleavage of the isopropyl group. |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage of the aminomethyl group. |

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is essential for determining the purity of the compound and can also be used to quantify the TFA salt.

Experimental Protocol: HPLC-UV Analysis

-

Column: A reverse-phase C18 column is suitable for this analysis.

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Detection: UV detection at a wavelength where the isoxazole ring absorbs (e.g., ~220-260 nm).

-

TFA Analysis: A separate HPLC method, often using an ion-exchange column or a mixed-mode column with a UV detector set to a low wavelength (~210 nm), can be used for the direct quantification of the trifluoroacetate anion.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

-

Sample Preparation: A small amount of the solid TFA salt is placed directly on the ATR crystal.

Predicted FTIR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 (broad) | N-H stretch | Primary amine (as ammonium salt) |

| ~2900-3000 | C-H stretch | Aliphatic (isopropyl and aminomethyl) |

| ~1680-1720 (strong) | C=O stretch | Carboxylate (from TFA) |

| ~1600-1650 | C=N stretch | Isoxazole ring |

| ~1450-1550 | C=C stretch | Isoxazole ring |

| ~1100-1200 (strong) | C-F stretch | Trifluoromethyl group (from TFA) |

Conclusion: A Unified and Self-Validating Approach

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By first hypothesizing a synthetic route, we can anticipate potential impurities and byproducts. The core structure is then meticulously mapped out using a suite of NMR experiments (¹H, ¹³C, and ¹⁹F), which provide an unambiguous blueprint of the atomic connectivity. High-resolution mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. HPLC provides an orthogonal assessment of purity, while FTIR confirms the presence of key functional groups.

This multi-faceted approach ensures the scientific integrity of the structural assignment. Each piece of data cross-validates the others, leading to a high degree of confidence in the final elucidated structure. This rigorous methodology is indispensable for advancing drug development programs and meeting the stringent requirements of regulatory bodies.

References

-

Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Retrieved from [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]

- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

-

Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

-

Gao, P., Jiang, C., Qiu, D., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- Yüksek, H., Gürsoy-Kol, Ö., & Demir, Y. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41(5), 735-745.

-

Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Aminomethyl-3-isopropylisoxazole. Retrieved from [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

MDPI. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

PubMed. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

-

PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). | MicroED small molecule structure elucidation workflow. Retrieved from [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

spectral data for 5-Aminomethyl-3-isopropylisoxazole TFA salt

An In-depth Technical Guide to the Spectral Analysis of 5-Aminomethyl-3-isopropylisoxazole TFA Salt

This guide provides a comprehensive analysis of the expected spectral data for 5-Aminomethyl-3-isopropylisoxazole trifluoroacetate (TFA) salt, a key building block in medicinal chemistry and drug development.[1][2] As direct experimental spectra for this specific salt are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous isoxazole derivatives to present a predictive but technically grounded guide for researchers.[3][4][5] The methodologies and interpretations detailed herein are designed to equip scientists with the necessary framework for the characterization and quality control of this and similar compounds.

Molecular Structure and Spectroscopic Importance

5-Aminomethyl-3-isopropylisoxazole is a versatile heterocyclic compound.[1] The primary amine serves as a crucial functional handle for further synthetic modifications, while the isoxazole ring provides metabolic stability and acts as a valuable pharmacophore.[6][7] When isolated as a TFA salt, the primary amine is protonated, forming an ammonium trifluoroacetate ion pair. Spectroscopic analysis is paramount to confirm the covalent structure of the isoxazole derivative and to verify the presence and stoichiometry of the TFA counterion.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this TFA salt, both ¹H and ¹³C NMR will provide definitive information about the carbon-hydrogen framework and the presence of the counterion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the isopropyl, aminomethyl, and isoxazole ring protons. The presence of the TFA salt will result in the amine protons appearing as a broad signal due to exchange and quadrupolar coupling with the nitrogen atom. The exact chemical shifts can be influenced by the solvent used.[8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 (broad) | s (broad) | 3H | -CH₂-NH₃⁺ | The protons on the nitrogen are deshielded due to the positive charge and exhibit rapid exchange, leading to a broad singlet. |

| ~6.4 | s | 1H | Isoxazole CH | The proton on the C4 position of the isoxazole ring is in an electron-deficient environment, shifting it downfield. |

| ~4.1 | s (broad) | 2H | -CH₂ -NH₃⁺ | Protons adjacent to the electron-withdrawing ammonium group are deshielded. The signal may be broadened by coupling to the NH₃⁺ protons. |

| ~3.1 | septet | 1H | -CH -(CH₃)₂ | The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet. |

| ~1.2 | d | 6H | -CH-(CH₃ )₂ | The six methyl protons of the isopropyl group are equivalent and are split by the single methine proton into a doublet. |

| Not observed / very broad | - | 1H | CF₃COOH | The acidic proton of any residual TFA is typically not observed as it rapidly exchanges with residual water in the solvent or with the ammonium protons.[9] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The TFA counterion will be clearly identifiable by two characteristic signals: a quartet for the trifluoromethyl carbon (due to coupling with the three fluorine atoms) and a signal for the carboxylate carbon.[10][11]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | Isoxazole C -NH₂CH₂ | The C5 carbon of the isoxazole ring, attached to the aminomethyl group. |

| ~165 | Isoxazole C -isopropyl | The C3 carbon of the isoxazole ring, attached to the isopropyl group. |

| ~158 (quartet) | C F₃COOH | The carboxylate carbon of the TFA anion. It appears as a quartet due to coupling with the three fluorine atoms.[10] |

| ~116 (quartet) | C F₃COOH | The trifluoromethyl carbon of the TFA anion. This signal is a characteristic quartet with a large coupling constant (J ≈ 290 Hz) due to one-bond C-F coupling.[10] |

| ~100 | Isoxazole C H | The C4 carbon of the isoxazole ring, which is protonated. |

| ~35 | -C H₂-NH₃⁺ | The methylene carbon, shifted downfield by the adjacent ammonium group. |

| ~26 | -C H-(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~21 | -CH-(C H₃)₂ | The equivalent methyl carbons of the isopropyl group. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Dissolve approximately 5-10 mg of the TFA salt in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube.[9]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to an internal standard (like TMS) or the residual solvent peak.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For this ionic compound, electrospray ionization (ESI) in positive ion mode is the ideal technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI-MS, the analysis will detect the cation of the salt, 5-aminomethyl-3-isopropylisoxazole. The TFA anion will not be observed. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| m/z (Calculated) | Ion Formula | Species |

| 141.1022 | [C₇H₁₃N₂O]⁺ | [M+H]⁺ (Protonated molecule) |

| 163.0842 | [C₇H₁₂N₂ONa]⁺ | [M+Na]⁺ (Sodium adduct) |

Predicted Fragmentation Pattern

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A likely fragmentation pathway involves the loss of neutral molecules from the parent ion.

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

-

Loss of Propene (C₃H₆) : A common fragmentation for isopropyl-substituted rings is the McLafferty-type rearrangement or direct cleavage leading to the loss of propene (mass = 42.05 Da), resulting in a fragment at m/z ~99.06.

-

Loss of Ammonia (NH₃) : Cleavage of the C-C bond adjacent to the nitrogen could lead to the loss of ammonia (mass = 17.03 Da), yielding a fragment at m/z ~124.08.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation : Use an ESI-MS instrument. Infuse the sample directly or via an LC system.

-

Acquisition : Acquire the spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

HRMS/MS/MS : For confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement. Perform MS/MS on the parent ion at m/z 141.10 to confirm the predicted fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectrum will be a composite of the vibrations from the organic cation and the TFA anion. The TFA anion has very strong, characteristic absorption bands that can sometimes obscure weaker signals from the organic component.[12][13]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2800 | N-H (in NH₃⁺) | Stretching. A very broad and strong absorption band is characteristic of the ammonium salt. |

| 2970-2870 | C-H (sp³) | Stretching from the isopropyl and methylene groups.[14][15] |

| ~1680 | C=O (TFA) | Asymmetric stretching of the carboxylate group. This is a very strong and characteristic band for the TFA anion.[16][17] |

| 1640-1620 | C=N (isoxazole) | Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |

| 1580-1550 | N-H (in NH₃⁺) | Bending (scissoring) vibration of the ammonium group. |

| ~1420 | C=O (TFA) | Symmetric stretching of the carboxylate group. Also a strong absorption.[16] |

| 1250-1130 | C-F (TFA) | Stretching. These are typically multiple, very strong, and sharp bands that are definitive for the TFA anion.[12][13] |

| ~1400 | C-O (isoxazole) | Stretching vibration of the carbon-oxygen single bond within the isoxazole ring. |

Experimental Protocol: IR Spectroscopy

-

Instrumentation : An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory, is most convenient. ATR requires minimal sample preparation.

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

-

Analysis : Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values.

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the primary evidence for the covalent structure of the organic cation, while also confirming the presence of the TFA counterion through its unique ¹³C NMR signals. Mass spectrometry confirms the molecular weight and elemental composition of the cation, and IR spectroscopy provides a rapid check for the key functional groups, especially the highly characteristic bands of the trifluoroacetate anion. By synthesizing the data from these complementary techniques, researchers can unambiguously confirm the identity, structure, and purity of this important synthetic building block.

References

- (Supporting Information). The Royal Society of Chemistry.

- Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend.

- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ResearchGate.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health.

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications.

- ¹H NMR spectra of 3 as TFA salts in MeOD-d3 at 500 MHz. ResearchGate.

- Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science. Benchchem.

- A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. Benchchem.

- 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex.

- NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. National Institutes of Health.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

- This compound, min 95%, 1 gram.

- Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Beilstein Journals.

- Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. Benchchem.

- ¹³C NMR spectra of the A3FA dipeptide (5) in 98% w/w (red spectra)... ResearchGate.

- ¹³C NMR spectrum of c (TFA-D, 298K, 600MHz). ResearchGate.

- IR Spectroscopy. Chemistry LibreTexts.

- (SUPPLEMENTARY INFORMATION). The Royal Society of Chemistry.

- Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution.

- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.

- Table of Characteristic IR Absorptions.

- (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate.

- (PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. ResearchGate.

- AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchtrend.net [researchtrend.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 5-Aminomethyl-3-isopropylisoxazole TFA Salt (CAS 1159599-97-9): Properties, Handling, and Applications in Neurological Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 5-Aminomethyl-3-isopropylisoxazole Trifluoroacetate (TFA) salt, a key molecular building block for researchers in pharmaceutical development and medicinal chemistry. The isoxazole core is a privileged scaffold in drug discovery, known for conferring metabolic stability and offering versatile points for chemical modification[1][2]. This particular compound is of significant interest due to its structural features, which suggest potential applications in the development of novel therapeutics, especially for neurological disorders[1]. This document details the compound's physicochemical properties, outlines authoritative protocols for its characterization and handling—including the critical management of its TFA salt form—and explores its primary application as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).

The Isoxazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered isoxazole ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals[2][3][4]. Its prevalence stems from a combination of favorable properties: the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, while the aromatic nature of the ring contributes to molecular stability[1]. This scaffold is present in drugs spanning a wide range of therapeutic areas, including the anti-inflammatory drug Valdecoxib, the antibiotic Sulfamethoxazole, and the antipsychotic Risperidone[2].

5-Aminomethyl-3-isopropylisoxazole emerges from this class as a particularly valuable synthon. The aminomethyl group at the 5-position provides a key reactive handle for further chemical elaboration, while the isopropyl group at the 3-position influences lipophilicity and steric interactions with biological targets. It is widely utilized as a building block in the synthesis of novel pharmaceuticals, with a notable focus on agents targeting neurological conditions[1].

Physicochemical Properties and Characterization

A precise understanding of the compound's chemical and physical properties is fundamental for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1159599-97-9 | [5][6] |

| IUPAC Name | (3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | [7] |

| Molecular Formula | C9H13F3N2O3 | [6][7][8] |

| Molecular Weight | 254.21 g/mol | [6][7][8] |

| Purity | Typically ≥95% | [8] |

| Appearance (Free Base) | Liquid | [1] |

| Appearance (TFA Salt) | Typically a solid |

The Trifluoroacetate (TFA) Counterion: A Critical Consideration

This compound is supplied as a trifluoroacetate salt, a direct consequence of its purification by reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a standard mobile phase additive[9][10]. While common in early-stage research, the TFA counterion presents significant challenges for biological applications.

-

Causality of Concern : Residual TFA can exhibit cytotoxicity, potentially confounding results in cell-based assays[11]. Furthermore, regulatory agencies often view TFA salts unfavorably for therapeutic candidates, preferring forms like acetate or hydrochloride (HCl)[12][13]. Therefore, for any in vitro or in vivo studies, exchanging the TFA counterion is a mandatory and self-validating step to ensure experimental integrity.

Standard Analytical Characterization Workflow

Verifying the identity, purity, and integrity of the compound upon receipt and after any chemical modification (such as salt exchange) is paramount. A standard workflow involves a suite of orthogonal analytical techniques.

Caption: Standard workflow for compound characterization.

This protocol ensures the compound is suitable for injection into an LC-MS system to confirm its molecular weight and assess purity.

-

Stock Solution Preparation: Accurately weigh ~1 mg of 5-Aminomethyl-3-isopropylisoxazole TFA salt.

-

Solubilization: Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

-

Working Solution: Perform a 1:100 dilution of the stock solution with the same 50:50 acetonitrile/water solvent to yield a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

-

Analysis: Inject the filtered sample onto a C18 RP-HPLC column coupled to a mass spectrometer. The expected mass for the protonated free base [M+H]⁺ is approximately 141.10 Da.

Handling, Storage, and Salt Form Management

Proper handling is essential to maintain the compound's integrity.

-

Storage : The compound should be stored at room temperature (15–25 °C) in a dry, well-ventilated area, protected from moisture, as TFA salts can be hygroscopic[8][14][15][16]. While some vendors may use cold-chain transportation, long-term refrigerated storage is not typically required unless specified by the supplier[6][17].

-

Stability : When stored correctly, the reagent is stable. However, moisture can lead to decomposition[14].

Protocol: Counter-Ion Exchange from TFA to Hydrochloride (HCl)

This procedure is critical for preparing the compound for biological assays. The rationale is to replace the potentially toxic TFA ion with the more biologically benign chloride ion by leveraging the principles of acid-base chemistry and volatility.

Caption: Workflow for counter-ion exchange from TFA to HCl salt.

Step-by-Step Methodology: [9][18]

-

Dissolution: Dissolve the this compound in deionized water to a concentration of approximately 1 mg/mL.

-

Acidification: Add a stock solution of 1 M HCl to the peptide solution to achieve a final HCl concentration of 10 mM. This provides a large excess of chloride ions.

-

Equilibration: Allow the solution to stand at room temperature for at least 30 minutes to ensure complete protonation and ion association.

-

First Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize until a dry powder is obtained. This process removes water and the volatile trifluoroacetic acid (boiling point ~72 °C)[16].

-

Repetition: Re-dissolve the resulting powder in 10 mM HCl and repeat the lyophilization process. This step is crucial for removing any remaining traces of TFA.

-

Final Cycle: For maximum TFA removal, perform a third cycle, re-dissolving the powder in deionized water (without additional HCl) before the final lyophilization to remove any excess HCl.

-

Validation: Confirm the successful exchange and purity of the final HCl salt product using the analytical workflow described in Section 2.2, paying special attention to ¹⁹F-NMR to confirm the absence of the trifluoromethyl signal.

Applications in Drug Discovery

The primary application of this compound is as a functional mimic of GABA, the principal inhibitory neurotransmitter in the central nervous system[19].

Rationale as a GABA Analog

The therapeutic potential of 5-Aminomethyl-3-isopropylisoxazole stems from its conformationally restricted structure that mimics GABA. The isoxazole ring acts as a bioisostere for the carboxyl group of GABA, while the aminomethyl group mirrors GABA's amino function[19]. This structural similarity enables it to bind to and potentially activate GABA receptors, particularly the ionotropic GABA-A receptors. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability[19]. This mechanism is the foundation for its investigation in treating neurological conditions characterized by hyperexcitability, such as anxiety and epilepsy[19].

Caption: Hypothesized mechanism of action at the GABA-A receptor.

Experimental Workflow: In Vitro Target Engagement Assay

To validate the hypothesis that this compound interacts with GABA receptors, a competitive radioligand binding assay is a standard and authoritative method.

Objective: To determine the binding affinity (Ki) of 5-Aminomethyl-3-isopropylisoxazole (HCl salt) for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Utilize commercially available synaptic membrane preparations from rat cortex, which are rich in GABA-A receptors.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a known high-affinity GABA-A receptor radioligand, such as [³H]-Muscimol.

-

Competition Setup: In a 96-well plate, set up reactions containing:

-

Total Binding: Membrane preparation + [³H]-Muscimol.

-

Non-Specific Binding: Membrane preparation + [³H]-Muscimol + a high concentration of unlabeled GABA (e.g., 1 mM).

-

Competition: Membrane preparation + [³H]-Muscimol + varying concentrations of the test compound (5-Aminomethyl-3-isopropylisoxazole HCl salt, typically from 1 nM to 100 µM).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Outlook

This compound is a high-value chemical tool for drug discovery. Its isoxazole core provides a stable and versatile platform, while its structural mimicry of GABA makes it a compelling candidate for developing novel modulators of inhibitory neurotransmission. For researchers, the key to unlocking its potential lies in rigorous characterization and, most importantly, the procedural diligence to exchange the TFA counterion for a biologically compatible salt form before any cellular or in vivo experimentation. Future work will likely focus on leveraging the aminomethyl handle to synthesize libraries of derivatives, exploring their structure-activity relationships at GABA receptor subtypes, and advancing promising leads into preclinical models of neurological disease.

References

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.[Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.[Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.[Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.[Link]

-

Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Peptide Synthesis.[Link]

-

Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.[Link]

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.[Link]

-

This compound. PubChem.[Link]

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).[Link]

-

TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.[Link]

-

Trifluoroacetic acid storage. Chromatography Forum.[Link]

-

Which salt form should I choose for my peptide? AmbioPharm.[Link]

-

REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. ResearchGate.[Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.[Link]

-

EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.[Link]

-

This compound, min 95%, 1 gram. HDH Chemicals.[Link]

-

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities. PubMed.[Link]

-

Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.[Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.[Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central.[Link]

-

Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI.[Link]

-

How to remove TFA salt? ResearchGate.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]